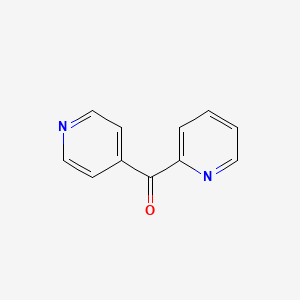

Pyridin-2-yl(pyridin-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-2-yl(pyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMJMJCMSLYAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-92-4 | |

| Record name | 2-Pyridinyl(4-pyridinyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Photophysical Characterization of Pyridin-2-yl(pyridin-4-yl)methanone

This technical guide details the photophysical and structural characteristics of Pyridin-2-yl(pyridin-4-yl)methanone (CAS: 56970-92-4), also known as 2,4'-dipyridyl ketone.

Executive Summary & Molecular Architecture

This compound is a heteroaromatic ketone featuring two distinct pyridine rings (2-pyridyl and 4-pyridyl) bridged by a carbonyl group. Unlike its isomer di-2-pyridyl ketone (2,2'-dpk), which acts as a chelating ligand, the 2,4'-isomer functions primarily as a bridging ligand or a supramolecular building block .

From a photophysical perspective, the molecule represents a "pro-luminophore." In its native ketone state, it exhibits efficient non-radiative decay pathways. However, environmental perturbations—such as protonation, reduction to the alcohol, or metal coordination—can drastically alter its emissive properties, making it a valuable scaffold for pH sensing and metallo-supramolecular assembly.

Structural Parameters

| Parameter | Value / Characteristic |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| Symmetry | |

| Key Functional Groups | Carbonyl (C=O), Pyridine N (Ortho), Pyridine N (Para) |

| Coordination Mode | Bridging ( |

Electronic Absorption (UV-Vis) Profile

The absorption spectrum of this compound is dominated by transitions localized on the pyridine rings and the conjugated carbonyl system.

Spectral Assignments

The UV-Vis spectrum in a non-polar solvent (e.g., cyclohexane) typically displays two primary bands:

-

Transition (High Energy):

-

Wavelength:

-

Origin: Excitations within the pyridine aromatic rings.

-

Intensity: High molar absorptivity (

).

-

-

Transition (Low Energy):

-

Wavelength:

-

Origin: Excitation of a non-bonding electron (n) from the carbonyl oxygen or pyridine nitrogen to the antibonding

orbital. -

Intensity: Weak (

), forbidden by symmetry but allowed due to vibronic coupling.

-

Solvatochromism

The molecule exhibits negative solvatochromism for the

-

Mechanism: Polar solvents (e.g., Methanol, Water) stabilize the ground state (n-electrons) more than the excited state via hydrogen bonding to the carbonyl oxygen and pyridine nitrogens.

-

Observation: As solvent polarity increases, the

band blue-shifts (hypsochromic shift), often becoming obscured by the stronger

Emission Properties: The "Dark" State

In its standard state at room temperature, this compound is weakly fluorescent to non-emissive (

Quenching Mechanism (Intersystem Crossing)

The presence of the carbonyl group facilitates rapid Intersystem Crossing (ISC) from the singlet excited state (

-

Excitation:

-

ISC:

-

Note: Spin-orbit coupling is effective between states of different orbital configurations (

to

-

Phosphorescence

While fluorescence is quenched, the molecule may exhibit phosphorescence (

Photophysical Pathway Diagram

The following Jablonski diagram illustrates the dominant non-radiative decay pathways.

Caption: Energy level diagram showing rapid Intersystem Crossing (ISC) effectively quenching fluorescence in the ketone form.

Environmental Responsiveness & Switching

The photophysics of this compound are highly sensitive to its chemical environment, acting as a molecular switch.

pH-Dependent Optical Switching

The two pyridine nitrogens have distinct basicities.

-

4-Pyridyl N (

): More accessible and typically protonated first. -

2-Pyridyl N (

): Less basic due to proximity to the electron-withdrawing carbonyl.

Effect: Protonation eliminates the lone pair participation in

Reduction to Carbinol

Chemical reduction of the ketone (C=O) to the alcohol (CH-OH) removes the low-lying

-

Result: The resulting Pyridin-2-yl(pyridin-4-yl)methanol is significantly more fluorescent than the parent ketone. This reaction can be used to monitor metabolic reduction in biological assays.

Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Quantify the absorption efficiency to standardize concentration measurements.

-

Preparation: Prepare a 1.0 mM stock solution of the ketone in spectroscopic grade Ethanol.

-

Dilution Series: Create 5 dilutions ranging from 10

M to 100 -

Blanking: Use pure Ethanol to zero the UV-Vis spectrophotometer (200–800 nm range).

-

Measurement: Record absorbance (

) at -

Validation: Plot

vs. Concentration (

Protocol B: pH Titration & pKa Determination

Objective: Map the protonation states using UV-Vis spectral shifts.

-

Setup: Dissolve compound (50

M) in water/methanol (9:1 v/v) with 0.1 M KCl (ionic strength buffer). -

Titration: Adjust pH from 2.0 to 10.0 using HCl and NaOH.

-

Data Collection: Record spectra at 0.5 pH unit intervals.

-

Analysis: Plot Absorbance at a specific wavelength (e.g., 280 nm) vs. pH. The inflection point corresponds to the

.

Workflow Visualization: Characterization Logic

Caption: Logical workflow for validating the purity and photophysical baseline of the compound.

Applications in Drug Development & Synthesis

-

Metallo-Drugs: The 2,4'-isomer forms coordination polymers. Unlike the discrete complexes of 2,2'-dpk, these polymers can create porous frameworks for drug delivery or sustained release.

-

Bio-isosteres: The pyridine rings serve as bio-isosteres for phenyl groups, improving water solubility and metabolic stability in inhibitor design.

-

Reduction Prodrugs: The ketone can act as a prodrug moiety, where in vivo reduction to the alcohol activates the pharmacological pharmacophore.

References

-

Constable, E. C. (2022). "2,2′:6′,2″-Terpyridine ligands: from chemical origins to applications." Chemical Society Reviews. (Contextual grounding on pyridine ligand photophysics).

- Summers, L. A. (1984). "The Bipyridines." Advances in Heterocyclic Chemistry. Academic Press. (Foundational text on dipyridyl ketone chemistry).

-

Albano, G., et al. (2018). "Chiroptical properties of pyridine derivatives." Journal of Organic Chemistry. (Reference for electronic transitions in pyridine ketones).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative source for El-Sayed's rule and ketone quenching mechanisms).

Sources

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicity and Safety of Pyridin-2-yl(pyridin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the known and potential toxicity of Pyridin-2-yl(pyridin-4-yl)methanone, also known as 2,4'-dipyridyl ketone. Given the limited direct toxicological data on this specific compound, this document synthesizes available information on closely related structures, such as pyridine and other dipyridyl isomers, to offer a robust framework for risk assessment and safe handling. The experimental protocols detailed herein are based on internationally recognized OECD guidelines, providing a clear path for generating further substance-specific data.

Introduction: The Pyridinyl-Methanone Scaffold in Drug Discovery

This compound belongs to the family of pyridinyl-methanones, a class of compounds that has garnered interest in medicinal chemistry due to the versatile pharmacological activities of the pyridine ring. Pyridine and its derivatives are integral components of numerous pharmaceuticals and bioactive molecules, prized for their ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. The ketone linker introduces a rigid, planar element that can influence molecular conformation and receptor binding. Understanding the toxicological profile of this core structure is paramount for any drug development program that utilizes it as a building block.

Toxicological Profile: A Synthesis of Direct and Analog-Based Evidence

A thorough investigation of the toxicological properties of this compound is essential for its safe handling and for predicting potential adverse effects in biological systems. While specific data for this compound is limited, a review of related compounds provides valuable insights.

Acute Toxicity

The most direct piece of toxicological information available for this compound comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is classified as Acute Toxicity, Oral, Category 4 , with the hazard statement H302: Harmful if swallowed .[1] This classification is a critical starting point for risk assessment, indicating that ingestion of the substance can lead to adverse health effects.

For context, the parent heterocycle, pyridine, has a reported oral LD50 in rats of 1580 mg/kg.[2] Studies on dipyridyl isomers have shown that doses of 300 mg/kg of 2,4'- and 4,4'-dipyridyls are lethal in mice.[3] These findings underscore the potential for significant acute toxicity within this chemical class.

Table 1: Summary of Acute Toxicity Data

| Compound | Test Species | Route | Value | Classification | Source |

| This compound | Data not available | Oral | Data not available | Acute Tox. 4 (H302) | [1] |

| Pyridine | Rat | Oral | LD50: 1580 mg/kg | Not Classified | [2] |

| 2,4'-Dipyridyl | Mouse | Oral | Lethal Dose: 300 mg/kg | Data not available | [3] |

| 4,4'-Dipyridyl | Mouse | Oral | Lethal Dose: 300 mg/kg | Data not available | [3] |

| (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone | Data not available | Oral, Dermal, Inhalation | Harmful (H302, H312, H332) | Acute Tox. 4 | [4] |

Skin and Eye Irritation

For the related compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, the safety data sheet indicates that it causes skin irritation (H315) and serious eye irritation (H319).[4] Given the structural similarities, it is prudent to handle this compound as a potential skin and eye irritant.

Genotoxicity

There is no specific data on the genotoxicity of this compound. However, studies on the parent compound, pyridine, have generally shown a lack of genotoxic potential in bacterial reverse mutation assays (Ames test).[2] In vivo micronucleus tests in mice with pyridine were also negative.[1][2] While these results are encouraging, they do not preclude the possibility of genotoxicity for a substituted derivative. Therefore, a battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of this compound.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[5] This classification is based on sufficient evidence in experimental animals.[5] Given this, long-term exposure to compounds containing a pyridine moiety should be approached with caution, and a thorough carcinogenic risk assessment would be necessary for any drug candidate containing this scaffold.

Putative Metabolic Pathway

The metabolism of this compound has not been explicitly studied. However, based on the known metabolism of pyridine and other ketones, a putative metabolic pathway can be proposed. The pyridine rings are likely to undergo oxidation to form N-oxides and various hydroxylated metabolites. The ketone group is a primary site for reduction to a secondary alcohol.

Caption: Putative metabolic pathway of this compound.

Safety Data Sheet (SDS) for this compound: A Composite Overview

Table 2: Composite Safety Data Sheet Information

| Section | Information |

| 1. Identification | Product Name: this compound; Synonyms: 2,4'-Dipyridyl ketone |

| 2. Hazard(s) Identification | GHS Classification: Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1] Potential Hazards: May cause skin and eye irritation. Long-term exposure may pose a carcinogenic risk based on data for pyridine. |

| 3. Composition/information on ingredients | Formula: C₁₁H₈N₂O; Molecular Weight: 184.19 g/mol |

| 4. First-aid measures | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| 5. Fire-fighting measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| 6. Accidental release measures | Wear personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |

| 7. Handling and storage | Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Storage: Keep container tightly closed in a dry and well-ventilated place. |

| 8. Exposure controls/personal protection | Engineering Controls: Use in a well-ventilated area. Personal Protective Equipment: Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), lab coat. |

| 9. Physical and chemical properties | Appearance: Solid[1] |

| 10. Stability and reactivity | Chemical stability: Stable under recommended storage conditions. Incompatible materials: Strong oxidizing agents, strong acids. |

| 11. Toxicological information | See Section 2 of this guide. |

| 12. Ecological information | No data available. |

| 13. Disposal considerations | Dispose of in accordance with local, state, and federal regulations. |

| 14. Transport information | Not regulated as a dangerous good for transport. |

| 15. Regulatory information | Refer to local regulations. |

| 16. Other information | The information provided is based on the current state of our knowledge. It is the user's responsibility to determine the suitability of this information for a particular purpose. |

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, the following experimental workflows, based on OECD guidelines, are recommended.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This initial screen provides a measure of the concentration at which the compound induces cell death.

Methodology:

-

Cell Culture: Culture a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line for efficacy/toxicity screening) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Cell Treatment: Seed cells in 96-well plates and, after attachment, treat with a range of concentrations of the test compound for 24-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is a widely used method for identifying compounds that can cause gene mutations.[6][7][8][9][10][11][12][13][14]

Methodology:

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[6]

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.[8]

-

Selection and Scoring: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for Salmonella). After incubation, count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid).

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test detects damage to chromosomes by identifying the formation of micronuclei in the cytoplasm of cells that have undergone division.[15][16][17][18][19][20][21][22][23]

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).[16]

-

Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.[18]

-

Exposure: Treat the cells with a range of concentrations of the test compound.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one round of nuclear division are scored.[17]

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Conclusion and Future Directions

This compound is classified as harmful if swallowed, and based on data from related compounds, it should be handled as a potential skin and eye irritant. The carcinogenic potential of the pyridine moiety warrants caution with long-term exposure. Significant data gaps exist, particularly for chronic toxicity, genotoxicity, and reproductive toxicity. The experimental protocols outlined in this guide provide a clear framework for generating the necessary data to build a comprehensive toxicological profile for this compound. As with any novel chemical entity in a drug discovery pipeline, a thorough and substance-specific toxicological evaluation is a critical step toward ensuring safety and regulatory compliance.

References

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons.

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols.

-

Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe.

-

Ames Test - Confirmatory test included - OECD 471. Vivotecnia.

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics.

-

Reverse mutation test on bacteria according to OECD 471. Analytice.

-

In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray.

-

OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix.

-

Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD.

-

An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry - a 2 minute Preview of the Experimental Protocol. JoVE.

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. National Cancer Institute.

- The in vitro micronucleus technique. Fenech, M. (2000).

-

Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

-

Pyridine: Human health tier II assessment. Australian Government Department of Health.

-

Phenyl(pyridin-2-yl)methanone. AKSci.

-

Pyridine; Evaluation of the carcinogenicity and genotoxicity. Health Council of the Netherlands.

-

This compound AldrichCPR. Sigma-Aldrich.

-

Safety Data Sheet: (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone. Cayman Chemical.

-

Safety Data Sheet: 4-Nitro-1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. MilliporeSigma.

-

Ames Test Protocol. AAT Bioquest.

-

Pyridine. National Research Centre for the Working Environment.

-

Safety Data Sheet: 1-Phenyl-1-pyridin-2-ylmethanamine dihydrochloride. Fisher Scientific.

-

(4-Methylphenyl)(pyridin-2-yl)methanone - Hazard. US EPA.

- Toxicity of dipyridyl compounds and related compounds. Shin, J. H., & Lee, K. W. (2004). Journal of toxicology and public health, 20(3), 185-193.

-

Ames test. Wikipedia.

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes.

-

Investigation into the effects of metabolism on the cytotoxicity of a subset of cosmetically-relevant compounds using an animal-product-free in vitro test method. XCellR8.

- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. El-Naggar, M., et al. (2021). Molecules, 26(16), 4983.

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

-

Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). US EPA.

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.

-

Comparative potency analysis of whole smoke solutions in the bacterial reverse mutation test. Toxicology Research.

-

Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry.

-

Toxicity of Dipyridyl Compounds and Related Compounds. ResearchGate.

-

Dipyridyl Ketone Research Articles. R Discovery.

-

4-Hydroxyphenyl 4-pyridyl ketone - Hazard. US EPA.

-

4,4'-Bipyridine - Hazardous Agents. Haz-Map.

-

Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. ResearchGate.

-

Biochemistry, Ketone Metabolism. StatPearls.

-

Ketone Body Induction: Insights into Metabolic Disease Management. MDPI.

-

Biochemistry | Ketone Body Catabolism. Catalyst University.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 6. biosafe.fi [biosafe.fi]

- 7. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 8. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 9. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. archive.epa.gov [archive.epa.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. policycommons.net [policycommons.net]

- 16. criver.com [criver.com]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 18. nucro-technics.com [nucro-technics.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. oecd.org [oecd.org]

- 21. youtube.com [youtube.com]

- 22. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. crpr-su.se [crpr-su.se]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing Pyridin-2-yl(pyridin-4-yl)methanone

Introduction: The Strategic Role of Pyridin-2-yl(pyridin-4-yl)methanone in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and diverse functionality make them promising candidates for applications in gas storage, catalysis, drug delivery, and sensing. The choice of the organic ligand is paramount as it dictates the topology, porosity, and physicochemical properties of the resulting framework.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of MOFs using this compound, also known as 2,4'-dipyridyl ketone. This ligand is of particular interest due to its unique structural and electronic features. The asymmetric nature of the pyridyl rings and the presence of a central ketone group offer multiple coordination sites and the potential for post-synthetic modification, enabling the design of MOFs with novel functionalities.

The bent nature of the 2,4'-dipyridyl ketone ligand, in contrast to the more common linear dipyridyl linkers, can lead to the formation of intricate and non-interpenetrated three-dimensional frameworks. The ketone functionality can act as a coordination site, participate in hydrogen bonding, or be a handle for further chemical transformations within the MOF structure. This guide will provide both the foundational knowledge and practical protocols to successfully synthesize and characterize MOFs based on this versatile ligand.

Ligand Profile: this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₈N₂O | N/A |

| Molecular Weight | 184.19 g/mol | N/A |

| Appearance | Solid | N/A |

| Coordination Sites | Pyridyl Nitrogen (N1, N2), Ketone Oxygen (O) | N/A |

General Synthesis Strategies: A Solvothermal Approach

The synthesis of MOFs using this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the metal salt and the organic ligand in a sealed vessel, allowing for the crystallization of the MOF over a period of hours to days. The choice of solvent, temperature, reaction time, and molar ratio of reactants are critical parameters that influence the final product's crystallinity, phase purity, and morphology.

Commonly used metal ions for the synthesis of pyridyl-based MOFs include Zn(II), Cu(II), Co(II), and Cd(II). The selection of the metal ion will significantly impact the coordination geometry and, consequently, the final framework structure. For applications in drug delivery and other biomedical fields, biocompatible metals such as zinc are often preferred.

The following sections will provide a detailed, step-by-step protocol for a representative synthesis of a zinc-based MOF using this compound.

Detailed Experimental Protocol: Synthesis of a Zn-based MOF

This protocol describes a representative solvothermal synthesis of a crystalline MOF using Zinc(II) nitrate hexahydrate and this compound.

Materials and Reagents:

| Reagent | Formula | Purity | Supplier |

| Zinc(II) nitrate hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | e.g., Sigma-Aldrich |

| This compound | C₁₁H₈N₂O | ≥97% | e.g., Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, 99.8% | e.g., Sigma-Aldrich |

| Ethanol | C₂H₅OH | Absolute | e.g., Sigma-Aldrich |

Equipment:

-

20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

-

Analytical balance

-

Oven or heating block capable of maintaining a constant temperature

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven or desiccator

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture:

-

In a 20 mL scintillation vial, weigh out 0.1 mmol of Zinc(II) nitrate hexahydrate (approximately 29.7 mg).

-

To the same vial, add 0.1 mmol of this compound (approximately 18.4 mg).

-

Add 5 mL of N,N-Dimethylformamide (DMF) and 1 mL of ethanol to the vial. The ethanol is added to aid in the dissolution of the ligand and can influence crystal growth.

-

-

Solvothermal Reaction:

-

Cap the vial tightly. Safety Note: Ensure the vials are not filled more than halfway to accommodate pressure buildup at elevated temperatures. For higher temperatures (>120 °C), a Teflon-lined autoclave is recommended.

-

Place the sealed vial in an oven preheated to 100 °C.

-

Maintain the temperature for 48-72 hours. The extended reaction time allows for the slow crystallization of the MOF.

-

-

Isolation and Purification of the MOF Crystals:

-

Carefully remove the vial from the oven and allow it to cool slowly to room temperature. This slow cooling process is crucial for obtaining well-defined crystals.

-

Once cooled, colorless or pale-yellow block-shaped crystals should be visible.

-

Decant the mother liquor.

-

Wash the crystals by adding fresh DMF (3 x 5 mL), followed by ethanol (3 x 5 mL). This washing step is essential to remove any unreacted starting materials and residual solvent trapped within the pores of the MOF.

-

After the final wash, collect the crystals by filtration.

-

-

Activation of the MOF:

-

Transfer the collected crystals to a clean vial.

-

Place the vial in a vacuum oven and heat at a suitable temperature (e.g., 80-120 °C) for 12-24 hours. This "activation" step removes the solvent molecules from the pores of the MOF, making the internal surface area accessible for subsequent applications. The optimal activation temperature should be determined from thermogravimetric analysis (TGA) to avoid framework collapse.

-

Characterization Workflow

To confirm the successful synthesis of the desired MOF and to elucidate its properties, a series of characterization techniques are employed.

Primary Characterization:

-

Powder X-ray Diffraction (PXRD): This is the most crucial technique to confirm the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which solvent molecules are removed and the framework begins to decompose. This information is vital for determining the activation temperature.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can confirm the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of the pyridyl rings and the ketone group upon coordination.

Advanced Characterization:

-

Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are obtained, SC-XRD can be used to determine the precise three-dimensional structure of the MOF, including bond lengths, bond angles, and the overall framework topology.

-

Gas Adsorption Analysis (e.g., N₂ at 77 K): This technique is used to determine the surface area (typically using the Brunauer-Emmett-Teller (BET) method) and pore size distribution of the activated MOF, which are critical parameters for applications in gas storage and separation.

-

Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the MOF crystals.

Expected Outcomes:

A successful synthesis should yield a crystalline material with a PXRD pattern indicating a new phase, distinct from the starting materials. TGA should show a stable framework up to a certain temperature, followed by decomposition. Gas adsorption analysis of the activated material should reveal a porous structure with a significant surface area.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Amorphous product or no crystals formed | Reaction temperature too low/high; Reaction time too short; Incorrect solvent system; Reactant concentrations not optimal | Vary the reaction temperature and time. Try different solvent mixtures or add a modulator (e.g., a small amount of acid or base). Adjust the molar ratios of the reactants. |

| Poor crystallinity | Rapid cooling; Impurities in the starting materials | Allow the reaction vessel to cool down to room temperature slowly. Ensure high purity of all reagents and solvents. |

| Formation of multiple crystalline phases | Complex reaction kinetics; Solvent-mediated phase transformations | Modify the solvent composition or the reaction temperature to favor the formation of a single phase. |

Potential Applications

MOFs synthesized from this compound are expected to have a range of potential applications, leveraging the unique properties of the ligand.

-

Luminescent Sensing: The pyridyl and ketone moieties can impart luminescent properties to the MOF. The luminescence of the framework may be quenched or enhanced in the presence of specific analytes, making these materials suitable for the development of chemical sensors.

-

Catalysis: The metal centers within the MOF can act as catalytic sites. The ketone group on the ligand could also be functionalized to introduce catalytic moieties.

-

Drug Delivery: The porous nature of the MOF allows for the encapsulation of drug molecules. The pyridyl groups can be functionalized to improve biocompatibility or to target specific cells.

Visualizations

Workflow for MOF Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of MOFs.

Conceptual Coordination of this compound

Caption: Possible coordination modes of the ligand with a metal center.

References

Due to the novelty of using this compound in MOF synthesis, direct literature is emerging. The principles and protocols outlined in this application note are based on established methodologies for the synthesis of coordination polymers and MOFs with structurally related pyridyl ligands. Researchers are encouraged to consult the following representative literature for foundational knowledge.

- General MOF Synthesis: Yaghi, O. M. et al. "Metal-organic frameworks: a new class of porous materials." Microporous and Mesoporous Materials2000, 41(1-3), 223-230. [A general overview of MOF synthesis, not a clickable link as it's a general reference]

- Coordination Chemistry of Dipyridyl Ligands: A search in scientific databases such as Scopus or Web of Science for "dipyridyl ketone coordination polymers" or "2,4'-bipyridine metal-organic frameworks" will yield relevant research articles. An example of a related study is: Atwood, J. L. et al. "Coordination chemistry of 2,4′-bipyridine. Synthesis and structures of Co(2,4′-bipyridine)2(NO3)2(H2O) and Cd(2,4′-bipyridine)2(NO3)2(H2O)2." Inorganica Chimica Acta2003, 351, 219-224. [This is a representative example, a direct clickable link to the journal article may require a subscription.]

Application and Protocol for the Synthesis of Schiff Bases via Condensation with Pyridin-2-yl(pyridin-4-yl)methanone

Abstract

This comprehensive guide details the synthesis of Schiff bases through the condensation reaction of Pyridin-2-yl(pyridin-4-yl)methanone with primary amines. Schiff bases are a versatile class of organic compounds characterized by an imine or azomethine (-C=N-) functional group and are of significant interest due to their wide-ranging applications in medicinal chemistry, catalysis, and material science.[1][2][3][4] The pyridyl moieties in the precursor ketone offer multiple coordination sites, making the resulting Schiff base ligands particularly valuable in the development of novel metal complexes.[5][6] This document provides a foundational protocol for this synthesis, discusses the underlying chemical principles, and outlines methods for the characterization of the resulting products.

Introduction: The Significance of Pyridyl-Containing Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone.[4][7] The resulting imine group is a key structural motif that imparts a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] Furthermore, the nitrogen atom of the imine group, along with other heteroatoms present in the molecule, can coordinate with metal ions to form stable metal complexes.[4][5] These complexes have found extensive use as catalysts in various organic transformations and as functional materials with interesting photophysical and magnetic properties.[3][8][9]

This compound is an excellent precursor for the synthesis of multifunctional Schiff base ligands. The presence of two pyridine rings, in addition to the imine nitrogen that will be formed, provides multiple potential binding sites for metal ions. This can lead to the formation of polynuclear or structurally complex coordination compounds with unique catalytic or biological activities.[6] The protocol described herein provides a robust starting point for researchers to synthesize a variety of Schiff bases from this versatile ketone.

Reaction Mechanism and Scientific Rationale

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The mechanism can be catalyzed by either an acid or a base.[7][10]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral intermediate known as a carbinolamine.[7]

Step 2: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom, a process that can be facilitated by the solvent or a catalyst. This results in a zwitterionic intermediate which is in equilibrium with the neutral carbinolamine.

Step 3: Dehydration The hydroxyl group of the carbinolamine is protonated (under acidic conditions) to form a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon atom, expelling a water molecule.

Step 4: Deprotonation Finally, a base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine, or Schiff base.

A mild acid catalyst, such as glacial acetic acid, is often added in small amounts to facilitate the dehydration step by protonating the hydroxyl group of the carbinolamine, making it a better leaving group.[5]

Figure 2: Experimental workflow for Schiff base synthesis.

-

Dissolution of Reactants:

-

In a 100 mL round-bottom flask, dissolve an equimolar amount of this compound in absolute ethanol.

-

In a separate beaker, dissolve an equimolar amount of the chosen primary amine in absolute ethanol. [5]

-

-

Reaction Initiation:

-

With gentle stirring, add the amine solution dropwise to the ketone solution at room temperature.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst. [5]

-

-

Reflux:

-

Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux (approximately 70-80°C) using a heating mantle. [5] * Allow the reaction to proceed for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Solvent Removal:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator to obtain a crude product, which may be an oil or a solid. [5]

-

-

Work-up and Purification:

-

If the product is oily, perform a liquid-liquid extraction. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with distilled water to remove any remaining acetic acid and unreacted amine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of solvents like dichloromethane/hexane. [11]

-

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the formation and purity of the Schiff base.

Spectroscopic Analysis

| Technique | Expected Observations |

| FTIR | The most significant evidence for Schiff base formation is the disappearance of the C=O stretching band of the ketone (typically around 1660-1700 cm⁻¹) and the appearance of a new, strong absorption band corresponding to the C=N (imine) stretch in the region of 1600-1650 cm⁻¹. [12] |

| ¹H NMR | The proton signals corresponding to the pyridine rings will be observed. The formation of the Schiff base will result in a new set of signals for the aromatic protons of the amine moiety, and the chemical shifts of the pyridyl protons adjacent to the imine carbon will be altered compared to the starting ketone. |

| ¹³C NMR | The disappearance of the ketone carbonyl carbon signal (typically >190 ppm) and the appearance of a new signal for the imine carbon (in the range of 160-170 ppm) is a key indicator of successful synthesis. |

| UV-Vis | The electronic spectrum will show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the imine group. [7]These transitions are often observed in the UV region. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target Schiff base. |

Physicochemical Properties

-

Melting Point: A sharp melting point is indicative of a pure crystalline compound. [7]* Solubility: The solubility of the synthesized Schiff base should be tested in various common organic solvents. [5]

Potential Applications and Future Directions

Schiff bases derived from this compound are expected to be excellent chelating ligands for a variety of transition metals. [13]The resulting metal complexes have potential applications in:

-

Catalysis: As catalysts for various organic reactions such as oxidations, reductions, and C-C coupling reactions. [8]* Biological Activity: The Schiff bases and their metal complexes can be screened for their antimicrobial, antifungal, and anticancer activities. [2]* Material Science: The development of novel materials with interesting magnetic, optical, or electronic properties.

Further research could involve the synthesis of a library of Schiff bases using different primary amines and the subsequent investigation of their coordination chemistry with various metal ions to explore the structure-activity relationships.

References

- Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. (2025, March 15). International Journal of Scientific Research and Engineering Development, 8(2).

- Shamkhy, E. T. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(4), 80-86.

-

Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY. (n.d.). Academia.edu. Retrieved February 24, 2026, from [Link]

- Gudym, A., Gerasymchuk, Y., Kachaeva, M., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. F1000Research, 5, 1878.

- Pawar, S. D., et al. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review.

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2019). International Journal of Research and Analytical Reviews, 6(1).

- Sivasankari, C., et al. (2025, November 1). Multifunctional characterization of a novel Schiff base (E)-4-nitro-2-((pyridin-4 ylmethylene)amino)aniline (NPD-PC): Crystal engineering, thermal stability, antimicrobial activity and cytotoxicity.

- Synthesis of a Family of Pd(II)

- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). MDPI.

-

“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal. Retrieved February 24, 2026, from [Link]

-

Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (n.d.). Der Pharma Chemica. Retrieved February 24, 2026, from [Link]

-

PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. (n.d.). DergiPark. Retrieved February 24, 2026, from [Link]

- A Study of Application, Structure and Properties of some Schiff Base Metal Complexes. (2022, July 15). Journal of Advanced Scientific Research, 13(3).

- Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.). Semantic Scholar.

- SYNTHESIS AND CHARACTERIZATION OF METAL COMPLEXES OF 2-BENZOYLPYRIDINE AND DI-2-PYRIDYL KETONE SCHIFF BASE LIGANDS DERIVED

- Muhammad Abduljaleel, et al. (2023, September 30). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67.

- Synthesis and characterization of novel Schiff base ligands. (2024, November 11).

- One pot synthesis of two cobalt(iii) Schiff base complexes with chelating pyridyltetrazolate and exploration of their bio-relevant catalytic activities. (n.d.). RSC Publishing.

- New complexes with 2-pyridyl ketone Schiff bases Synthesis, structural analysis and thermal studies. (2025, August 6).

- Synthesis of New Schiff Base: 4-[(Pyridin-3-ylmethylene)-amino]phenyldodecanoate. (2008, November 23). Semantic Scholar.

Sources

- 1. Synthesis, characterization and toxicity studies of... | F1000Research [f1000research.com]

- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. ijsred.com [ijsred.com]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. View of A Study of Application, Structure and Properties of some Schiff Base Metal Complexes | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ijcrcps.com [ijcrcps.com]

- 13. (PDF) Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY [academia.edu]

Application Notes: Pyridin-2-yl(pyridin-4-yl)methanone as a Versatile Pharmaceutical Intermediate

Introduction: The Strategic Importance of a Dipyridyl Ketone Scaffold

Pyridin-2-yl(pyridin-4-yl)methanone, also known as 2,4'-dipyridyl ketone, is a heterocyclic ketone that has emerged as a highly valuable building block in medicinal chemistry. Its structure, featuring a carbonyl bridge connecting two electronically distinct pyridine rings, provides a unique combination of steric and electronic properties. This molecular architecture serves as a versatile scaffold for constructing complex, polycyclic systems found in a variety of biologically active molecules.

The strategic importance of this intermediate lies in three key features:

-

The Ketone Functional Group: The carbonyl group is a reactive hub, amenable to a wide array of transformations including reduction, nucleophilic addition, and condensation reactions.

-

Asymmetric Pyridine Rings: The electron-withdrawing nature of the nitrogen atoms in the pyridine rings influences the reactivity of the ketone. The differing positions of the nitrogen atoms (position 2 vs. position 4) create distinct electronic environments, allowing for regioselective modifications.

-

Ligand Properties: The nitrogen atoms of the pyridine rings can act as ligands, coordinating with metal centers, a property that can be exploited both in catalysis and in the biological mechanism of action of the final drug substance.[1]

This guide provides an in-depth analysis of the applications of this compound, focusing on its role in the synthesis of advanced pharmaceutical agents and detailing robust protocols for its chemical manipulation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | |

| Molecular Weight | 184.19 g/mol | |

| Appearance | Solid | |

| CAS Number | 56970-92-4 | [2] |

| InChI Key | PAMJMJCMSLYAJU-UHFFFAOYSA-N | |

| SMILES | O=C(c1ccncc1)c2ccccn2 |

Core Chemical Reactivity and Synthetic Rationale

The utility of this compound as an intermediate stems from the predictable and versatile reactivity of its constituent parts. Understanding these reactive sites is fundamental to designing efficient synthetic routes.

The Ketone Bridge: A Hub for Transformation

The central carbonyl group is the primary site for synthetic elaboration. Its conversion to a secondary alcohol via reduction is often the first step in building stereochemical complexity. Furthermore, it readily undergoes addition reactions with organometallic reagents to create new carbon-carbon bonds, leading to tertiary alcohols that can serve as precursors for further functionalization.

Asymmetric Pyridine Rings: Differential Reactivity

The pyridine rings are relatively electron-deficient, which makes them susceptible to nucleophilic attack, particularly when activated (e.g., as N-oxides or pyridinium salts).[3][4] The difference in the nitrogen position (2- vs. 4-) influences the regioselectivity of these reactions. This allows for the selective functionalization of one ring over the other, a critical aspect in the synthesis of complex drug molecules where precise substituent placement is required for biological activity.

Sources

hydrothermal synthesis methods involving (2-Pyridyl)(4-pyridyl)methanone

Application Note: Hydrothermal Synthesis of Coordination Polymers Involving (2-Pyridyl)(4-pyridyl)methanone

Part 1: Executive Summary & Chemical Context

1.1 Introduction (2-Pyridyl)(4-pyridyl)methanone (herein referred to as 2,4-PPM ) is a versatile asymmetric ligand used in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1] Unlike its symmetric isomer di-2-pyridyl ketone (dpk), which typically forms discrete clusters, 2,4-PPM possesses divergent nitrogen donors.[1] The 2-pyridyl nitrogen is capable of chelation (often assisted by the carbonyl group), while the 4-pyridyl nitrogen acts as a linear bridge.[1] This geometric asymmetry makes 2,4-PPM an ideal candidate for constructing high-dimensionality networks with topological complexity.[1]

1.2 The "In-Situ" Hydration Phenomenon (Critical Mechanism) A defining feature of pyridyl ketones under hydrothermal conditions is their susceptibility to nucleophilic attack by water at the carbonyl carbon.[1]

-

Standard State: In ambient organic solvents, 2,4-PPM exists as a ketone (

).[1] -

Hydrothermal State: Under high temperature and pressure in the presence of Lewis acidic metals (e.g., Cu(II), Zn(II)), the carbonyl group often undergoes in situ hydration to form a gem-diol (

).[1] -

Coordination Consequence: The resulting gem-diol moiety transforms the ligand from a simple N-donor into a mono-anionic N,O-chelator (via deprotonation of one hydroxyl group), drastically altering the final topology.[1]

1.3 Application Areas

-

Gas Adsorption: Creating pillared-layer MOFs.

-

Photoluminescence: d10 metal complexes (Zn, Cd) for sensing.[1]

-

Catalysis: Utilizing the gem-diol hydroxyl groups as hydrogen-bond donors in heterogeneous catalysis.[1]

Part 2: Experimental Protocols

These protocols are designed to target two distinct structural outcomes: Gem-Diol Based Frameworks (using Cu/Zn) and N-Donor Bridged Chains (using Ag).[1]

Protocol A: Hydrothermal Synthesis of Cu(II) Gem-Diol Frameworks

Target: Construction of 2D/3D networks utilizing the in-situ hydrated ligand.[1]

Reagents:

-

Copper(II) Nitrate Trihydrate (

)[1] -

(2-Pyridyl)(4-pyridyl)methanone (2,4-PPM)[1]

-

Terephthalic Acid (

) – Acts as a co-ligand/spacer.[1] -

Sodium Hydroxide (1M solution) – pH adjuster.[1]

-

Distilled Water (

)[1]

Step-by-Step Methodology:

-

Stoichiometric Mixing: In a 20 mL glass vial, dissolve 2,4-PPM (0.1 mmol, 18.4 mg) and

(0.1 mmol, 16.6 mg) in 10 mL of distilled water. Stir for 15 minutes. Note: The ligands may not fully dissolve at room temperature.[1] -

Metal Addition: Add

(0.1 mmol, 24.1 mg) to the suspension. The solution typically turns light blue.[1] -

pH Adjustment (Crucial): Add 1M NaOH dropwise to adjust the pH to approximately 6.0–6.5.

-

Why? Deprotonation of the carboxylic acid is required for coordination, and slightly basic conditions catalyze the hydration of the ketone to the gem-diol.[1]

-

-

Autoclave Loading: Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave. Ensure the filling fraction is ~40-50%.[1]

-

Thermal Treatment: Seal the autoclave and place it in a programmable oven.

-

Ramp: Heat to 160°C over 2 hours.

-

Dwell: Hold at 160°C for 72 hours (3 days).

-

Cool: Cool to room temperature at a rate of 5°C/hour. Slow cooling is essential for high-quality single crystals suitable for X-ray diffraction.[1]

-

-

Isolation: Filter the resulting block-shaped blue crystals, wash with distilled water and ethanol, and dry in air.

Expected Outcome: Blue crystals of a coordination polymer where Copper is chelated by the N,O-domain of the hydrated 2,4-PPM (gem-diol form) and bridged by terephthalate.[1]

Protocol B: Solvothermal Synthesis of Ag(I) 1D Coordination Chains

Target: Exploiting the divergent N-donors without hydrating the ketone.[1]

Reagents:

-

Silver(I) Tetrafluoroborate (

) or Silver Nitrate ( -

(2-Pyridyl)(4-pyridyl)methanone (2,4-PPM)[1]

-

Acetonitrile (

) / Methanol (

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 2,4-PPM (0.2 mmol, 36.8 mg) in 5 mL of MeOH/MeCN mixture. Ensure complete dissolution.

-

Metal Solution: In a separate vial, dissolve

(0.2 mmol, 38.9 mg) in 5 mL of the same solvent mixture. Protect from light to prevent Ag reduction.[1] -

Layering (Diffusion Method) - Alternative to Autoclave: For Ag(I) complexes, high heat can sometimes reduce the metal.[1] A solvothermal approach at lower temperature or layering is preferred.

-

Solvothermal Option (If crystals are too small from layering): Mix solutions in a 15 mL Teflon-lined reactor. Heat at 80°C for 48 hours. Note: Lower temperature prevents ketone hydration and silver reduction.[1]

-

Isolation: Collect colorless/pale yellow needle-like crystals by filtration. Wash with cold methanol.

Expected Outcome: 1D cationic chains where Ag(I) is linearly coordinated by the 2-pyridyl N of one ligand and the 4-pyridyl N of the next.[1] The ketone group likely remains uncoordinated or participates in weak Ag...O interactions.[1]

Part 3: Data Analysis & Visualization

Characterization Checklist

| Technique | Purpose | Key Signal to Watch |

| SC-XRD | Structure Determination | Confirm gem-diol (C-O single bond ~1.40 Å) vs. Ketone (C=O double bond ~1.22 Å). |

| FT-IR | Functional Group Analysis | Ketone: Sharp peak at ~1670 cm⁻¹.[1] Gem-Diol: Disappearance of 1670 cm⁻¹; appearance of broad OH stretch ~3400 cm⁻¹.[1] |

| TGA | Thermal Stability | Weight loss <100°C indicates lattice water; decomposition >300°C indicates framework stability. |

| PXRD | Phase Purity | Compare experimental pattern with simulated pattern from SC-XRD data. |

Reaction Mechanism Diagram (Graphviz)

This diagram illustrates the bifurcation of the reaction pathway based on conditions (Hydrothermal vs. Solvothermal).

Caption: Mechanistic divergence of 2,4-PPM coordination driven by solvent and temperature conditions.

Experimental Workflow Diagram

Caption: Standardized hydrothermal workflow for generating diffraction-quality crystals.

Part 4: References & Further Reading

-

Mechanisms of Hydration in Pyridyl Ketones:

-

Hydrothermal Synthesis with Mixed Ligands:

-

Silver(I) Coordination Polymers:

-

General Hydrothermal Techniques:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyridin-2-yl(pyridin-4-yl)methanone

Ticket ID: #26-DPK-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Nature of the Beast

Welcome to the technical support center for Pyridin-2-yl(pyridin-4-yl)methanone (also known as 2,4'-dipyridyl ketone). Unlike standard aromatic ketones, this molecule presents a unique "double-edged" challenge:

-

Basicity: The two pyridine nitrogens make it pH-sensitive and prone to streaking on acidic silica.

-

Electrophilicity: The electron-withdrawing nature of the pyridine rings makes the carbonyl carbon highly electrophilic, increasing susceptibility to hydration (gem-diol formation) or nucleophilic attack during workup.

This guide moves beyond generic protocols to provide a self-validating purification strategy tailored to these specific chemical behaviors.

Module 1: Triage & Diagnostic

Before selecting a method, assess the state of your crude material. Use this diagnostic table to determine the primary impurity profile.

| Symptom | Likely Impurity / Cause | Recommended Action |

| Dark Brown/Black Tar | Polymerized starting materials or oxidative degradation. | Acid-Base Extraction (Method A) to leave non-basic tars behind. |

| Red/Orange Hue | Metal chelation (Fe, Li, Mg) or conjugated by-products. | Chelation Wash (Method C) followed by Recrystallization. |

| Oiling Out | Presence of solvent residues or symmetric isomers (2,2' or 4,4'). | Seed Crystallization (Method B) or high-vac drying. |

| Streaking on TLC | Interaction with silica silanols. | Buffered Chromatography (Method D) with Triethylamine. |

Workflow Decision Matrix

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state.

Module 2: The Self-Validating Protocol (Method A)

Acid-Base Extraction ("The Chemical Filter")

This is the most robust method for 2,4'-dipyridyl ketone because it leverages the basicity of the pyridine rings to separate the product from non-basic impurities (tars, unreacted nitriles, or neutral ketones).

Principle:

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Validation: Ensure complete dissolution.[1] If solids remain, filter them (likely inorganic salts).

-

-

Extraction (The Switch):

-

The Wash:

-

Wash the combined acidic aqueous layers with fresh DCM (

). Discard this organic wash.

-

-

Recovery (The Flip):

-

Cool the aqueous layer in an ice bath (pyridines generate heat upon neutralization).

-

Slowly basify with 6M NaOH or saturated

until pH -

Observation: The solution should turn cloudy as the free base precipitates or oils out.

-

-

Final Extraction:

-

Extract the cloudy aqueous mixture with DCM (

). -

Dry over

, filter, and concentrate.

-

Module 3: Advanced Purification

Method B: Recrystallization (For Solids)[1]

Dipyridyl ketones are prone to forming hydrates. Avoid water-heavy solvent systems if anhydrous product is required.

| Solvent System | Ratio (v/v) | Notes |

| EtOAc / Hexane | 1:3 to 1:5 | Standard method. Dissolve in hot EtOAc, add Hexane until turbid. |

| Toluene / Cyclohexane | 1:2 | Good for removing non-polar tars. |

| Ethanol | Pure | Warning: Can form hemi-acetals or hydrates if not dried properly. |

Method D: Buffered Flash Chromatography

The Problem: Pyridines interact strongly with the acidic silanol groups (

The Solution: Deactivate the silica.

-

Pre-treatment: Slurry the silica gel in the starting eluent containing 1% Triethylamine (TEA) .

-

Eluent System:

-

A: Dichloromethane (DCM)

-

B: Methanol (MeOH)

-

Gradient: 0% to 5% MeOH in DCM.

-

Modifier: Maintain 0.5% TEA or 1%

(7N in MeOH) throughout the run.

-

-

Loading: Load as a liquid injection in minimal DCM.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil and won't solidify. What now?

A: This is common for dipyridyl ketones due to rotational freedom or trace solvent impurities.

-

Technique 1 (Scratching): Use a glass rod to scratch the side of the flask at the air-liquid interface.

-

Technique 2 (Seeding): If you have any solid crystals (even from a previous impure batch), add a speck to the oil.

-

Technique 3 (Trituration): Add cold pentane or diethyl ether and sonicate. This often forces the solid to crash out.

Q2: The product has a persistent red/pink color.

A: This indicates metal chelation. Dipyridyl ketones are excellent ligands (similar to bipyridine).

-

Fix: Wash your organic phase with 0.1M EDTA (disodium salt) or a 10% solution of Sodium Sulfide (precipitates metals) before the final drying step.

Q3: I see a new spot on TLC after leaving the product in methanol.

A: You likely formed the hemi-ketal .

-

The electron-deficient carbonyl is reactive.

-

Fix: Evaporate the methanol and dry under high vacuum; the equilibrium will shift back to the ketone. Avoid storing in protic solvents for long periods.

Visualizing the Acid-Base Workflow

Figure 2: The "Chemical Filter" workflow. Note that the product moves to the aqueous phase initially, separating it from non-basic organic impurities.

References

-

Masternak, J. et al. (2020). Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents. Materials, 13(16). (Demonstrates chelation properties and metal complex purification). Available at: [Link]

-

Efthymiou, C. G. et al. (2011). Initial employment of di-2-pyridyl ketone as a route to nickel(II)/lanthanide(III) clusters. Inorganic Chemistry. (Discusses hydration of the ketone carbonyl). Available at: [Link]

-

Organic Chemistry Portal. Pyridine Synthesis and Purification. (General protocols for handling pyridine derivatives). Available at: [Link]

Sources

- 1. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]

- 3. US3492306A - Preparation of di-pyridyl ketones - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Troubleshooting Solubility Issues with 2,4'-Dipyridyl Ketone Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4'-dipyridyl ketone and its complexes. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during experimental work. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your protocols.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 2,4'-dipyridyl ketone complexes.

Q1: Why is my 2,4'-dipyridyl ketone complex poorly soluble in common organic solvents?

A1: The solubility of metal-organic complexes is multifaceted and depends on several factors.[1][2] For 2,4'-dipyridyl ketone complexes, poor solubility often arises from a combination of strong intermolecular forces in the solid state (crystal lattice energy), the overall polarity of the complex, and the nature of the solvent.[2] Neutral complexes, in particular, can have strong packing in the crystal lattice, making it difficult for solvent molecules to overcome these forces. The polarity of your specific complex, dictated by the metal center and any counter-ions, will heavily influence its affinity for different solvents.[1] Highly polar aprotic solvents like DMSO and DMF are often good starting points due to their ability to dissolve a wide range of metal-organic compounds.[1][3]

Q2: I've observed that my complex is soluble in water, but the solution is cloudy and forms a precipitate over time. What's happening?

A2: Cloudiness and eventual precipitation in aqueous solutions often point towards aggregation or the formation of less soluble species.[4] The stability and solubility of many metal complexes are highly dependent on the pH of the solution.[4] A change in pH upon dissolution could be causing your complex to become less charged or to form insoluble hydroxide species. Additionally, if the chelating agents used are not sufficiently polar, this can lead to poor water solubility and aggregation.[4] It is also possible that you are observing the formation of coordination polymers, which are often insoluble.[3]

Q3: Can modifying the ligand itself improve the solubility of the resulting complex?

A3: Absolutely. Modifying the 2,4'-dipyridyl ketone ligand is a powerful strategy to enhance the solubility of its complexes.[3] Introducing bulky alkyl groups can disrupt crystal packing and increase solubility in organic solvents.[1][3] For aqueous solubility, adding highly soluble functional groups like sulfonates (-SO3⁻), carboxylates (-COO⁻), or polyethylene glycol (PEG) chains to the ligand can significantly improve the water solubility of the final complex.[4]

Q4: Does the choice of metal and counter-ion affect the solubility of the complex?

A4: Yes, both the metal and the counter-ion play a crucial role. The nature of the metal ion influences the geometry and polarity of the complex.[1] For instance, hard acids like Al(III), Ti(IV), and V(V) will have their solubility characteristics tuned by the specific R groups on the ligand.[1] Furthermore, creating a charged (anionic or cationic) complex instead of a neutral one can dramatically improve solubility.[3] The choice of counter-ion is also critical; for example, replacing chloride or bromide ions with larger, more charge-diffuse anions like perchlorate or triflate can enhance solubility in certain solvents and improve the chances of obtaining single crystals for X-ray diffraction.[3]

II. Troubleshooting Guides

This section provides structured troubleshooting workflows for common solubility problems.

Issue 1: Complex is Insoluble in a Wide Range of Common Solvents

If your 2,4'-dipyridyl ketone complex shows poor solubility in solvents ranging from non-polar (like hexane and toluene) to polar (like ethanol and acetonitrile), a systematic approach is needed.

Initial Diagnostic Steps:

-

Confirm Identity and Purity: Before extensive solubility testing, ensure the identity and purity of your complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis). Impurities can sometimes be the cause of insolubility.

-

Solvent Screening: Test solubility in a broader range of solvents, particularly highly polar aprotic solvents like DMSO and DMF, which are known to be effective for many metal-organic compounds.[1][3]

-

Physical Intervention: Gentle heating or sonication can sometimes help overcome the activation energy barrier for dissolution, especially for kinetically slow dissolving compounds.[4]

Workflow for Enhancing Solubility:

Caption: Troubleshooting workflow for highly insoluble complexes.

Issue 2: Poor Aqueous Solubility or Precipitation from Aqueous Solution

For applications requiring aqueous solubility, such as in biological systems, achieving a stable, clear solution is paramount.

Initial Diagnostic Steps:

-

pH Measurement: Measure the pH of the aqueous solution after attempting to dissolve the complex.[4] A significant change from neutral pH can indicate protonation or deprotonation events affecting solubility.

-

Microscopy: Observe a drop of the cloudy solution under a microscope to distinguish between amorphous precipitate and crystalline material.

Workflow for Improving Aqueous Solubility:

Caption: Workflow for enhancing the aqueous solubility of complexes.

III. Experimental Protocols

Protocol 1: Systematic Solvent Solubility Screening

Objective: To identify a suitable solvent or solvent system for a new 2,4'-dipyridyl ketone complex.

Materials:

-

Your 2,4'-dipyridyl ketone complex

-

A range of solvents (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, methanol, ethanol, DMF, DMSO)

-

Small vials (1-2 mL)

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Weigh approximately 1-2 mg of your complex into each vial.

-

Add 0.5 mL of a solvent to the first vial.

-

Vortex the vial for 30 seconds.

-

If the solid is not fully dissolved, sonicate for 5 minutes.

-

If still not dissolved, gently heat the vial (ensure the solvent does not boil).

-

Observe and record the solubility (e.g., soluble, partially soluble, insoluble).

-

Repeat steps 2-6 for each solvent.

-

For promising solvents where the complex is partially soluble, try increasing the solvent volume incrementally to determine an approximate solubility.

Protocol 2: pH-Dependent Aqueous Solubility Profile

Objective: To determine the effect of pH on the aqueous solubility of your complex.

Materials:

-

Your 2,4'-dipyridyl ketone complex

-

A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2-10).[4]

-

pH meter

-

UV-Vis spectrophotometer or HPLC

-

Shaking incubator or orbital shaker

Procedure:

-

Prepare saturated solutions of your complex in each buffer by adding an excess of the complex to a known volume of buffer.

-

Equilibrate the samples by shaking at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

-

Measure the concentration of the dissolved complex in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

-

Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile. This will reveal the pH at which your complex is most soluble.[5]

IV. Data Presentation

Table 1: Common Solvents and Their Properties for Screening Metal Complexes

| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Common Use Cases for Metal Complexes |

| Hexane | 0.1 | 1.88 | 69 | Dissolving non-polar complexes, precipitation of polar complexes. |

| Toluene | 2.4 | 2.38 | 111 | Solubilizing complexes with aromatic ligands. |

| Dichloromethane | 3.1 | 9.08 | 40 | A good general-purpose solvent for many neutral complexes.[1] |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | 66 | Good for complexes with some polarity, often used in synthesis.[1] |

| Acetonitrile | 5.8 | 37.5 | 82 | A polar aprotic solvent, useful for a range of complexes.[1] |

| Ethanol | 4.3 | 24.55 | 78 | A polar protic solvent, can participate in hydrogen bonding. |

| Dimethylformamide (DMF) | 6.4 | 36.71 | 153 | Highly polar aprotic solvent, good for many charged and neutral complexes.[3] |

| Dimethyl sulfoxide (DMSO) | 7.2 | 46.68 | 189 | A very strong polar aprotic solvent, often a last resort for difficult-to-dissolve complexes.[1][3] |

V. Underlying Mechanisms and Advanced Strategies

The Role of Co-solvency

Co-solvency is a phenomenon where the solubility of a solute is greater in a mixture of solvents than in a single solvent.[6] This is often achieved by mixing a polar and a less polar solvent. The co-solvent mixture can have a polarity that is more favorable for solvating the complex than either of the individual solvents. For example, a mixture of dichloromethane and ethanol was used to dissolve a Pd(II) complex of di(2-pyridyl) ketone for further reaction.[7][8]

Inclusion Complexation with Cyclodextrins